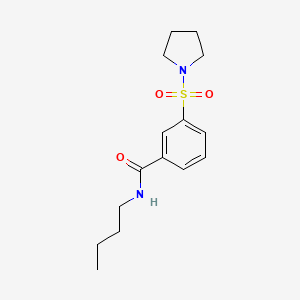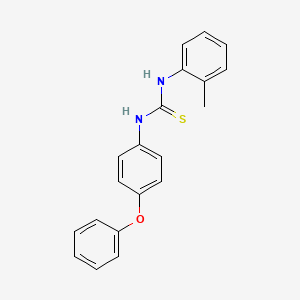
N-(3-bromophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide, commonly known as Br-BT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family, which is known for its diverse biological activities and pharmacological properties.
作用機序
The mechanism of action of Br-BT is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Br-BT has also been shown to bind to metal ions, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Br-BT has been reported to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the detection of metal ions. In addition, Br-BT has been shown to have low toxicity in vitro, which makes it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of Br-BT is its versatility in different fields of research. It can be used as a building block for the synthesis of new materials, as a tool for the detection of metal ions, and as a potential anticancer agent. However, one limitation of Br-BT is its low solubility in water, which can make it challenging to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on Br-BT. One area of interest is the development of new synthetic methods to improve the yield and reduce the reaction time. Another direction is the investigation of the potential applications of Br-BT in other fields, such as catalysis and sensors. Additionally, further studies are needed to elucidate the mechanism of action of Br-BT and its potential as a therapeutic agent for cancer treatment.
In conclusion, Br-BT is a versatile chemical compound with potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Br-BT is needed to fully understand its potential and to develop new applications for this promising compound.
合成法
The synthesis of Br-BT involves the reaction of 3-bromobenzylamine with 4,5-dicyano-1,2,3-triazole in the presence of a base. The resulting product is then treated with acetic anhydride to obtain Br-BT in high yield and purity. This method has been optimized and modified by various researchers to improve the yield and reduce the reaction time.
科学的研究の応用
Br-BT has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, Br-BT has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In materials science, Br-BT has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and semiconductors. In biochemistry, Br-BT has been investigated as a potential tool for the detection of metal ions and as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
N-(3-bromophenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN7O/c12-7-2-1-3-8(4-7)15-10(20)9-16-11(18-17-9)19-5-13-14-6-19/h1-6H,(H,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKXTSRDDIKSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=NC(=NN2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)



![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5789771.png)
![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5789776.png)
![N-[3-(cyclopentyloxy)phenyl]-3-methyl-2-furamide](/img/structure/B5789783.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)
![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)
